molecular formula C7H5Br2F B7900744 2,3-Dibromo-1-fluoro-4-methylbenzene

2,3-Dibromo-1-fluoro-4-methylbenzene

Cat. No. B7900744
M. Wt: 267.92 g/mol
InChI Key: DJAAAZYVOUMCGI-UHFFFAOYSA-N
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Patent
US04351974

Procedure details

2.67 g of aluminum tribromide and 16.0 g of bromine were added to 110 g of 4-fluorotoluene, which had been cooled to -15° C. After increasing the temperature to +10° C., hydrolysis was carried out with water, the mixture was extracted by shaking with methylene chloride and the methylene chloride phase was washed and dried. After distilling off the solvent and the excess 4-fluorotoluene, 5.5 g of a mixture consisting of 88% of 2-bromo-4-fluorotoluene, 8% of 3-bromo-4-fluorotoluene and 4% of dibromo-4-fluorotoluene were obtained at a boiling point of 172° to 184° C. (normal pressure). Relative to the 4-fluorotoluene reacted, the yield of 3-bromo-4-fluorotoluene was 2.3%.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-:2].[Br-].[Al+3].BrBr.[F:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1>O>[Br:1][C:9]1[C:10]([Br:2])=[C:11]([CH3:14])[CH:12]=[CH:13][C:8]=1[F:7] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[Al+3]
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Name
Quantity
110 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
by shaking with methylene chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After increasing the temperature to +10° C.
CUSTOM
Type
CUSTOM
Details
hydrolysis
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
the methylene chloride phase was washed
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=CC1F)C)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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